3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Description
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a benzenesulfonamide group at position 3. Its structural complexity and sulfonamide functionality make it a candidate for therapeutic applications, particularly in targeting enzymes or receptors where electron-withdrawing groups modulate binding affinity.
Properties
IUPAC Name |
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-5-3-4-11(8-13)14-10-19-9-12(16)6-7-15(19)17-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFYRTDHIKBKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent and involves a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The chloroimidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent Variations on the Imidazo[1,2-a]Pyridine Core
a. Chloro vs. Bromo Substituents
- Compound S3 (1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine): Features a 4-chlorophenyl group at position 2 of the imidazo[1,2-a]pyridine and a dimethylaminoethyl side chain. The chlorine at the phenyl ring may reduce metabolic oxidation compared to bromo analogues, while the dimethylamino group enhances basicity, influencing pharmacokinetic properties .
- The fluorophenyl-benzamide moiety introduces hydrogen-bonding capabilities absent in the target compound .
b. Nitro and Sulfonylmethyl Modifications
- 4-{[(8-Bromo-6-Chloro-3-Nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol: Incorporates a nitro group at position 3 and a sulfonylmethyl-phenol group. The nitro substituent enhances electron-withdrawing effects, which may stabilize the compound but increase toxicity risks. The phenolic hydroxyl group improves aqueous solubility compared to the dimethylbenzenesulfonamide in the target compound .
- 6-Chloro-3-Nitro-2-[(Phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine: Replaces the pyridine ring with pyridazine and substitutes a phenylsulfonylmethyl group.
Functional Group Comparisons
a. Sulfonamide vs. Sulfonate Esters
- Ethyl (6-Chloroimidazo[1,2-a]pyrid-2-yl)Acetate : The ester group at position 2 increases hydrophobicity but is prone to hydrolysis, limiting metabolic stability. In contrast, the dimethylbenzenesulfonamide in the target compound offers greater resistance to enzymatic degradation .
- N-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-3-Nitrobenzenesulfonamide : Shares a sulfonamide group but lacks the dimethyl substitution. The nitrobenzene moiety may confer stronger electron-withdrawing effects, impacting receptor binding kinetics .
b. Aniline Derivatives
- 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)Aniline: The free amino group at the benzenesulfonamide position increases reactivity and susceptibility to oxidation, contrasting with the stabilized dimethylamine in the target compound. This difference may reduce the aniline derivative’s bioavailability .
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Key Properties of Analogous Compounds
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
